molecular formula C15H14N2O2S B12683859 N-(4-Methoxybenzoyl)-N'-phenylthiourea CAS No. 59849-29-5

N-(4-Methoxybenzoyl)-N'-phenylthiourea

Cat. No.: B12683859
CAS No.: 59849-29-5
M. Wt: 286.4 g/mol
InChI Key: ZBRKECUPIBHSNI-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzoyl)-N'-phenylthiourea is a synthetic organic compound with the molecular formula C16H16N2O2S and a molecular weight of 300.37 g/mol. Its molecular structure adopts a trans–cis configuration with respect to the relative positions of the 4-methoxybenzoyl and phenyl groups across the thiourea moiety . The compound is characterized by a planar carbonylthiourea core and features intramolecular hydrogen bonding, which stabilizes its structure into pseudo-six-membered rings . It can be synthesized via the reaction of anisoyl chloride with ammonium thiocyanate, followed by condensation with aniline . This compound is of significant interest in medicinal chemistry research. While specific bioactivity data for this exact molecule is limited in the public domain, it belongs to a class of N-benzoyl-N'-phenylthiourea derivatives that are actively investigated for their potential biological activities. Studies on closely related analogues have explored their use as potential inhibitors of the Macrophage Migration Inhibitory Factor (MIF) , a cytokine implicated in inflammatory conditions such as acute respiratory distress syndrome and cytokine storms, including those associated with severe COVID-19 . Furthermore, the N-phenylthiourea scaffold is known to exhibit tyrosinase inhibitory activity , and various derivatives have been subject to molecular docking studies and in vitro assays to evaluate their potential as anticancer agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59849-29-5

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-methoxy-N-(phenylcarbamothioyl)benzamide

InChI

InChI=1S/C15H14N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,20)

InChI Key

ZBRKECUPIBHSNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzoyl N Phenylthiourea

General Synthetic Routes for N-Acyl-N'-arylthioureas

The preparation of N-acyl-N'-arylthioureas, including the title compound, predominantly follows two reliable synthetic strategies. scilit.com These routes are valued for their efficiency and the accessibility of their starting materials. The most common procedure involves the reaction of amines with acyl isothiocyanates generated in situ. nih.gov An alternative pathway is the direct acylation of an N-arylthiourea. wisdomlib.orgjppres.com

A primary and widely adopted method for synthesizing N-acyl-N'-arylthioureas is the reaction between an acyl isothiocyanate and an amine. scilit.comrdd.edu.iq This pathway begins with the formation of an aroyl isothiocyanate intermediate. Typically, an aroyl chloride, such as 4-methoxybenzoyl chloride, is reacted with a thiocyanate (B1210189) salt, like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent such as acetone (B3395972). rdd.edu.iqnih.govresearchgate.net The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate, making it a potent electrophile. arkat-usa.org

The in situ generated 4-methoxybenzoyl isothiocyanate is then treated with an aromatic amine, in this case, aniline (B41778). rdd.edu.iqrsc.org The reaction proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group (-N=C=S) to form the N-(4-Methoxybenzoyl)-N'-phenylthiourea product. nih.gov The reaction conditions, such as pH, can be crucial; a more alkaline environment (pH 9-11) favors the reaction of an isothiocyanate with an amine to form a thiourea (B124793). researchgate.net

An alternative synthetic route involves the direct acylation of N-phenylthiourea with a suitable benzoyl chloride. jppres.com For the synthesis of the title compound, N-phenylthiourea is reacted with 4-methoxybenzoyl chloride. wisdomlib.org This reaction is often carried out using a modification of the Schotten-Baumann reaction conditions, which are classic methods for acylation. wisdomlib.orgjppres.com

This method avoids the in situ generation of the isothiocyanate intermediate. The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF), and a base such as triethylamine (B128534) may be used as a catalyst and to neutralize the hydrochloric acid byproduct. jppres.com The direct acylation provides a straightforward approach to a variety of N-acyl-N'-phenylthiourea derivatives by simply varying the substituted benzoyl chloride used in the reaction. researchgate.net

Optimized Synthesis of this compound

To maximize the efficiency of the synthesis of this compound, researchers have focused on optimizing reaction conditions, including the use of catalysts, solvent choice, and reactant ratios.

Significant improvements in reaction yields and conditions have been achieved through various optimization strategies. The use of phase-transfer catalysts (PTCs) has proven particularly effective in the isothiocyanate pathway. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and polyethylene (B3416737) glycol (PEG-400) facilitate the reaction between the acyl chloride and the thiocyanate salt, leading to higher yields of the isothiocyanate intermediate and, consequently, the final thiourea product. nih.govsci-hub.st In one study, the addition of TBAB as a phase-transfer catalyst increased the yield of an N-acyl thiourea from 41% to 76%. nih.gov

Furthermore, solvent-free reaction conditions have been explored as an environmentally benign and efficient alternative. sci-hub.st Reacting the powdered potassium thiocyanate, benzoyl chloride, and a catalytic amount of PEG-400 in a mortar, followed by the addition of the amine, can produce N-acyl-N'-arylthioureas in high yields, ranging from 80.0% to 98.1%. sci-hub.st The purification process in these solvent-free methods is often simplified, as the product can be isolated by washing with a solvent like ethanol (B145695) in which the starting materials are soluble but the product is not. sci-hub.st For the acylation route, using triethylamine as a catalyst in a solvent like THF has also resulted in high yields, such as 87% for a related N-(4-t-butylbenzoyl)-N'-phenylthiourea. jppres.com

Table 1: Effect of Reaction Conditions on Yield of N-Acyl-N'-arylthioureas
MethodCatalyst/ConditionsSolventReported YieldReference
Isothiocyanate PathwayNo CatalystAcetone41% nih.gov
Isothiocyanate PathwayTBAB (Phase-Transfer Catalyst)Acetone76% nih.gov
Isothiocyanate PathwayPEG-400 (Phase-Transfer Catalyst)Solvent-Free80.0-98.1% sci-hub.st
Acylation of N-phenylthioureaTriethylamineTetrahydrofuran (THF)87% (for analogue) jppres.com

The selection of precursors is fundamental to the synthesis. The two main pathways utilize different sets of starting materials.

Pathway 1 (Isothiocyanate Route): The key precursors are 4-methoxybenzoyl chloride, a thiocyanate salt (KSCN or NH₄SCN), and aniline. rdd.edu.iq

Pathway 2 (Acylation Route): The precursors are N-phenylthiourea and 4-methoxybenzoyl chloride. wisdomlib.org

The stoichiometry of the reactants is a critical factor in optimizing the yield and minimizing side products. In many reported procedures, the reactants are used in equimolar amounts. orgsyn.org For instance, the reaction of benzoyl chloride and aniline is often performed with a 1:1 molar ratio. orgsyn.org However, in some optimized syntheses, a slight excess of one of the reagents is used. For example, in a solvent-free synthesis, a small excess of potassium thiocyanate (1.2 eq) and benzoyl chloride (1.1 eq) was used relative to the aromatic amine (1.0 eq). sci-hub.st In another preparation, a 2:1 molar ratio of p-methoxybenzoyl chloride and potassium thiocyanate relative to a diamine was used to ensure the reaction went to completion. rdd.edu.iq

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a versatile platform for creating a diverse range of analogues. Derivatization can be achieved by modifying the aromatic rings or the core thiourea structure. nih.govwisdomlib.org

Substitutions can be introduced on the phenyl ring of the aniline precursor or the benzoyl ring of the 4-methoxybenzoyl chloride precursor. This allows for the synthesis of a library of related compounds with varied electronic and steric properties. nih.govresearchgate.net For example, using different substituted anilines or benzoyl chlorides leads to a wide array of N-acyl-N'-arylthioureas. researchgate.net

Furthermore, the thiourea moiety itself, with its hard (oxygen, nitrogen) and soft (sulfur) donor atoms, is an excellent ligand for coordinating with various metal ions. researchgate.net This property has been exploited to synthesize metal complexes with elements like nickel(II), copper(II), and platinum(II), where the thiourea derivative acts as a chelating agent, typically binding through its sulfur and oxygen atoms. nih.gov Additionally, the thio-carbonyl group (C=S) can be chemically transformed, for instance, by oxidation with alkaline hydrogen peroxide, to convert the thiourea into its corresponding urea (B33335) analogue, N-(4-Methoxybenzoyl)-N'-phenylurea. scilit.comwisdomlib.org

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of an electron-withdrawing group, such as a nitro group (-NO2), has been demonstrated in the synthesis of N-(2-nitrophenyl)-N'-4-methoxybenzoylthiourea. researchgate.net This compound was prepared by reacting 4-methoxybenzoyl chloride with ammonium thiocyanate, followed by the addition of 2-nitroaniline. researchgate.net The presence of the nitro group alters the electron density of the phenyl ring. mdpi.com Similarly, the introduction of electron-donating groups, such as a methoxy (B1213986) group (-OCH3), has been shown with the synthesis of N-(2-methoxyphenyl)-N'-4-methoxybenzoyl thiourea. researchgate.net Strongly electron-donating substituents have been found to stabilize the triplet state relative to the singlet state in related phenyl structures. nih.gov

The table below details examples of this compound derivatives with electron-donating and electron-withdrawing groups.

Table 1: this compound Derivatives with Electron-Donating and Electron-Withdrawing Groups
Compound Name Substituent Type Reference
N-(2-Nitrophenyl)-N'-4-methoxybenzoylthiourea -NO2 Electron-Withdrawing researchgate.net

Structural Modifications on Phenyl and Benzoyl Moieties

Beyond the introduction of simple electronic groups, broader structural modifications to both the phenyl and benzoyl portions of this compound have been explored to create a diverse range of derivatives.

Modifications on the phenyl moiety are commonly achieved by varying the amine reactant used in the synthesis. rdd.edu.iq A general synthetic route involves reacting 4-methoxybenzoyl chloride with potassium thiocyanate in dry acetone to form 4-methoxybenzoyl isothiocyanate. rdd.edu.iq This intermediate is then reacted in a one-pot synthesis with a range of substituted primary amines, secondary amines, or diamines to produce various derivatives. rdd.edu.iq For example, using benzylamine (B48309) leads to the formation of N-(benzylcarbamothioyl)-4-methoxybenzamide. rdd.edu.iq The use of a diamine like benzidine (B372746) results in a bivalent derivative, N,N'-(([1,1'-biphenyl]-4,4'-diylbis(azanediyl))bis(carbonothioyl))bis(4-methoxybenzamide). rdd.edu.iq

The table below presents examples of derivatives resulting from structural modifications on the phenyl moiety.

Table 2: Derivatives of this compound with Modified Phenyl Moieties
Compound Name Modifying Amine Reference
N-(Benzylcarbamothioyl)-4-methoxybenzamide Benzylamine rdd.edu.iq

The fundamental structure of the parent compound is this compound, identified by the CAS number 59849-29-5. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of N 4 Methoxybenzoyl N Phenylthiourea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-Methoxybenzoyl)-N'-phenylthiourea and its analogues by providing detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Analysis and Proton Environment Characterization

The ¹H NMR spectrum of this compound and its analogues reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical ¹H NMR spectrum of a related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, singlet peaks observed at δ 9.46 and δ 12.29 ppm are assigned to the two N-H protons of the thiourea (B124793) linkage. thaiscience.info The downfield chemical shift of these protons is often attributed to the presence of intramolecular hydrogen bonding. thaiscience.info

The protons of the phenyl and benzoyl rings resonate in the aromatic region of the spectrum, typically between δ 7.0 and δ 8.0 ppm. For instance, in N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the aromatic protons appear as a series of multiplets and doublets in this range. thaiscience.info The methoxy (B1213986) group protons (-OCH₃) in this compound are expected to appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the molecular structure.

¹H NMR Spectral Data for this compound Analogues
Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityAttribution
N-H (Thiourea)9.46 - 12.29Singlet (s)Amide and thioamide protons, often broadened and downfield due to hydrogen bonding. thaiscience.info
Aromatic (Phenyl/Benzoyl)7.0 - 8.0Multiplet (m)Protons on the aromatic rings. thaiscience.info
Methoxy (-OCH₃)~3.8Singlet (s)Protons of the methoxy group attached to the benzoyl ring. rsc.org

¹³C NMR Spectral Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound and its analogues. A key feature in the ¹³C NMR spectrum of these compounds is the presence of two distinct signals in the downfield region corresponding to the carbonyl (C=O) and thiocarbonyl (C=S) carbons. For the analogue N-(2,4-dichloro)benzoyl-N'-phenylthiourea, these signals appear at approximately 165.3 ppm and 177.7 ppm, respectively. thaiscience.info

The carbon atoms of the aromatic rings typically resonate in the range of δ 110-140 ppm. The specific chemical shifts of these aromatic carbons are influenced by the nature and position of substituents on the rings. The carbon of the methoxy group (-OCH₃) in this compound is expected to appear in the upfield region of the spectrum, generally around δ 55 ppm. rsc.org

¹³C NMR Spectral Data for this compound Analogues
Carbon TypeTypical Chemical Shift (δ, ppm)Attribution
Thiocarbonyl (C=S)~177.7Carbon of the thiourea group. thaiscience.info
Carbonyl (C=O)~165.3Carbon of the benzoyl group. thaiscience.info
Aromatic (Phenyl/Benzoyl)110 - 140Carbons of the aromatic rings. thaiscience.info
Methoxy (-OCH₃)~55Carbon of the methoxy group. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum of a related compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, shows a strong and broad absorption peak around 3168 cm⁻¹, which is characteristic of the N-H stretching vibrations of the thiourea moiety. thaiscience.infochula.ac.th The carbonyl group (C=O) stretching vibration is typically observed as a strong peak in the region of 1686 cm⁻¹. thaiscience.infochula.ac.th The C=S stretching vibration is generally found in the range of 1146-1173 cm⁻¹. researchgate.net The presence of these characteristic absorption bands confirms the key functional groups within the molecule. The aromatic C-H and C=C stretching vibrations are also observable in the spectrum.

FTIR Spectral Data for this compound Analogues
Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
N-H Stretching~3168Thiourea (-NH-CS-NH-). thaiscience.infochula.ac.th
C=O Stretching~1686Benzoyl (-C=O). thaiscience.infochula.ac.th
C=S Stretching1146 - 1173Thiourea (C=S). researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 286.4 g/mol . nih.gov

The fragmentation pattern offers insights into the structural components of the molecule. Common fragmentation pathways for N-acylthiourea derivatives involve the cleavage of the amide and thiourea bonds. For instance, in the mass spectrum of N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide, characteristic fragments corresponding to the benzoyl and bromophenyl isothiocyanate ions are observed. researchgate.net Similarly, for this compound, fragments corresponding to the 4-methoxybenzoyl cation and the phenyl isothiocyanate cation would be expected.

Mass Spectrometry Data for this compound
ParameterValueSignificance
Molecular Weight286.4 g/molConfirms the overall composition of the molecule. nih.gov
Molecular Ion Peak [M]⁺m/z ≈ 286Represents the intact molecule with a single positive charge.
Key Fragment 1m/z ≈ 135Corresponds to the 4-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺.
Key Fragment 2m/z ≈ 135Corresponds to the phenyl isothiocyanate cation [C₆H₅-NCS]⁺.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Analysis

Crystallographic Data for this compound Analogues
CompoundCrystal SystemSpace GroupReference
1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thioureaMonoclinicP2₁/n researchgate.net
(E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrateMonoclinicP2₁/n researchgate.net

Molecular Conformation and Stereochemical Aspects (e.g., cis-trans configuration)

The molecular conformation of this compound and its analogues is a subject of significant interest in structural chemistry. Crystallographic studies of closely related compounds, such as N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea, reveal a consistent and characteristic stereochemistry. A predominant feature of these aroylthiourea derivatives is the trans-cis configuration of the thiourea backbone. This nomenclature describes the orientation of the substituents relative to the thione (C=S) bond. Specifically, the 4-methoxybenzoyl group adopts a trans position, while the phenyl (or substituted phenyl) group is situated in a cis position with respect to the sulfur atom across the C8—N1 and C8—N2 bonds, respectively. This spatial arrangement is a common trait among N-acyl-N'-arylthioureas.

Computational studies on similar N-benzoyl-N'-phenylthiourea derivatives corroborate these experimental findings, indicating that the cis-trans conformation represents the global minimum energy state. This stability is largely attributed to the formation of an intramolecular hydrogen bond, which creates a pseudo-six-membered ring. The presence of different substituents on the phenyl ring can influence the dihedral angles and the electronic properties of the molecule, but the fundamental cis-trans conformation of the thiourea moiety is generally maintained.

Table 1: Selected Torsion Angles in N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea

Atoms (C-N-C-S)Angle (°)Atoms (C-N-C-O)Angle (°)
C7-N1-C8-S1178.6 (2)O1-C7-N1-C8-1.9 (4)
C7-N1-C8-N2-1.1 (4)C2-C1-C7-O1-154.0 (3)
C9-N2-C8-S13.5 (4)C2-C1-C7-N126.5 (4)
C9-N2-C8-N1-176.8 (2)C10-C9-N2-C8-44.2 (4)
Data derived from the crystallographic study of N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea, an isostructural analogue. jppres.com

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal packing of this compound and its analogues is intricately governed by a network of hydrogen bonds. Both intramolecular and intermolecular interactions play crucial roles in stabilizing the molecular conformation and defining the supramolecular architecture.

Intramolecular Hydrogen Bonding:

A key feature in the molecular structure of these compounds is the presence of intramolecular hydrogen bonds, which contribute significantly to the conformational stability. In N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea, two such bonds are observed. jppres.com The most prominent is the N2—H2A···O1 interaction, where the hydrogen atom of the N-phenylamino group forms a bond with the oxygen atom of the benzoyl carbonyl group. This interaction results in the formation of a stable, planar, pseudo-six-membered ring (C7—N1—C8—N2—H2A···O1). A weaker intramolecular hydrogen bond, C14—H14···S1, is also present between a hydrogen atom of the phenyl ring and the sulfur atom of the thione group, creating a second pseudo-six-membered ring (C8—N2—C9—C14—H14···S1). jppres.com These intramolecular interactions are a recurring motif in the crystal structures of N-aroyl-N'-arylthioureas.

Intermolecular Hydrogen Bonding:

In the solid state, molecules of N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea are linked together through intermolecular hydrogen bonds. The primary interaction is of the type N1–H1A···S1, where the hydrogen from the amide group of one molecule bonds with the sulfur atom of a neighboring molecule. jppres.com This interaction connects the molecules into centrosymmetric dimers. These dimers then serve as building blocks for the extended crystal lattice. In other analogues, different intermolecular hydrogen bonding patterns can be observed, such as N—H···O and C—H···S interactions, leading to the formation of one-dimensional chains or more complex two-dimensional networks. crystallography.net The specific nature of these intermolecular forces is dependent on the substituents present on the aromatic rings.

Table 2: Hydrogen Bond Geometry in N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)Type
N2–H2A···O10.862.102.734 (3)131Intramolecular
C14–H14···S10.932.813.633 (3)149Intramolecular
N1–H1A···S1ⁱ0.862.623.468 (2)169Intermolecular
Symmetry code: (i) 1 − x, 1 − y, 2 − z. Data derived from the crystallographic study of N-(4-Methoxybenzoyl)-N'-(4-methylphenyl)thiourea, an isostructural analogue. jppres.com

Computational Chemistry Approaches to N 4 Methoxybenzoyl N Phenylthiourea

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as N-(4-Methoxybenzoyl)-N'-phenylthiourea, might interact with a biological target, typically a protein receptor.

Molecular docking simulations have been utilized to predict the binding affinity of this compound with specific protein targets. One such study investigated its interaction with the Epidermal Growth Factor Receptor (EGFR), a protein implicated in various types of cancer. The predicted binding affinity, often expressed as a binding score or energy, indicates the strength of the interaction between the ligand and the receptor.

A study by Kesuma and colleagues in 2022 performed in silico cytotoxic activity predictions for N-(4-methoxy)-benzoyl-N'-phenylthiourea by docking it with the EGFR receptor (PDB ID: 1M17) using AutoDock Vina. researchgate.netubaya.ac.idrasayanjournal.co.in The results revealed a binding score of -7.3 kcal/mol. researchgate.netubaya.ac.idrasayanjournal.co.in This value suggests a favorable binding interaction between the compound and the EGFR active site. For comparison, a related compound, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea, exhibited a slightly stronger predicted binding affinity with a score of -8.2 kcal/mol in the same study. researchgate.netubaya.ac.idrasayanjournal.co.in

Interactive Data Table: Predicted Binding Affinities of Phenylthiourea (B91264) Derivatives with EGFR (1M17)

Compound Binding Score (kcal/mol)
This compound -7.3
N-(4-Trifluoromethyl)-benzoyl-N'-phenylthiourea -8.2
Erlotinib (B232) (Reference Ligand) -7.5
Hydroxyurea (B1673989) -3.8

Data sourced from Kesuma et al. (2022) researchgate.netubaya.ac.id

The binding site of the EGFR kinase domain (PDB ID: 1M17) is characterized by a hinge region and hydrophobic pockets which are crucial for inhibitor binding. nih.govresearchgate.net While specific studies detailing the key interacting residues for this compound are not extensively available, the interactions of other inhibitors with this receptor provide insights into the likely binding mode. For instance, the reference ligand erlotinib forms a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region of EGFR. researchgate.net Additionally, hydrophobic interactions with residues such as Leu694 and Leu820 contribute to the stability of the complex. researchgate.net It is plausible that this compound engages in similar interactions, with its aromatic rings occupying hydrophobic pockets and the thiourea (B124793) or benzoyl moieties forming hydrogen bonds with key residues in the active site. The formation of hydrogen bonds is a significant factor in the stabilization of ligand-receptor complexes. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the properties of molecules like this compound, including its geometry, conformation, and electronic parameters.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For thiourea derivatives, a key structural feature is the potential for intramolecular hydrogen bonding. Theoretical studies on N-benzoyl-N'-(4-methoxyphenyl)thiourea, a closely related compound, have shown that the molecule adopts a conformation stabilized by an intramolecular hydrogen bond between the oxygen atom of the benzoyl group and a hydrogen atom of the thiourea moiety, forming a pseudo-six-membered ring. unair.ac.id This interaction contributes to the planarity and stability of the molecule.

Conformational analysis through DFT also reveals the energy barriers to rotation around specific bonds. For N-benzoyl-N'-(4-methoxyphenyl)thiourea, the rotational barrier around the C-N bond of the thiourea moiety was calculated to be 100.55 kJ/mol. unair.ac.id This relatively high energy barrier indicates a rigid conformation, which can be an important factor in its interaction with biological targets. unair.ac.id

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.

DFT calculations can provide a range of quantum chemical descriptors that help in understanding the reactivity and electronic properties of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

A study on N-benzoyl-N'-(4-methoxyphenyl)thiourea calculated its chemical hardness to be 173.8 kJ/mol. unair.ac.id Chemical hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. It can be calculated from the ionization potential (I) and electron affinity (A) as η = (I - A) / 2. The relatively low chemical hardness for the methoxy-substituted compound suggests it is more susceptible to chemical reactions compared to derivatives with electron-withdrawing groups. unair.ac.id The same study reported an electronegativity (χ) of 468.0 kJ/mol. unair.ac.id

Interactive Data Table: Quantum Chemical Descriptors for N-benzoyl-N'-(p-substituted phenyl)thiourea Derivatives

Substituent (X) Chemical Hardness (η) (kJ/mol) Electronegativity (χ) (kJ/mol)
OCH₃ 173.8 468.0
H 189.8 409.5

Data sourced from ARPN Journal of Engineering and Applied Sciences unair.ac.id

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design have become indispensable tools in the rational design and discovery of new therapeutic agents based on the this compound scaffold. These computational techniques allow for the rapid assessment of large libraries of virtual compounds, predicting their binding affinities and interaction modes with specific biological targets, thereby prioritizing candidates for synthesis and further experimental testing.

A key application of these methodologies for this compound and its analogs has been in the field of anticancer research. Molecular docking, a prominent in silico technique, has been employed to predict the cytotoxic activity of these compounds by simulating their interaction with various protein receptors implicated in cancer progression.

One such target is the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers, including breast cancer. researchgate.netunair.ac.idrasayanjournal.co.in In a comparative study, this compound was docked with the EGFR receptor (PDB ID: 1M17) using AutoDock tools. researchgate.netunair.ac.idrasayanjournal.co.in The in silico analysis revealed a binding score of -7.3 kcal/mol for this compound. researchgate.netunair.ac.idrasayanjournal.co.in This was compared to a related derivative, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea, which exhibited a more favorable binding score of -8.2 kcal/mol, suggesting a potentially higher cytotoxic activity. researchgate.netunair.ac.idrasayanjournal.co.in These computational predictions were subsequently supported by in vitro cytotoxicity assays against MCF-7 breast cancer cells, where the IC50 values were 0.38 mM and 0.37 mM, respectively, demonstrating a correlation between the in silico binding affinity and the observed biological activity. researchgate.netunair.ac.idrasayanjournal.co.in

The following table summarizes the in silico docking results for these compounds against the EGFR receptor:

CompoundTarget ReceptorPDB IDDocking Score (kcal/mol)
This compoundEGFR1M17-7.3
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaEGFR1M17-8.2
Erlotinib (Reference Ligand)EGFR1M17-7.5
Hydroxyurea (Reference)EGFR1M17-3.8
Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

Another study focused on a related compound, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, and its potential as an anticancer agent. researchgate.netthaiscience.info In this research, molecular docking was performed against the SirT1 receptor (PDB ID: 4I5I) using Molegro Virtual Docker. researchgate.netthaiscience.info The in silico results indicated that this derivative had a lower re-rank score compared to the reference compound hydroxyurea, predicting a higher biological activity. researchgate.netthaiscience.info This prediction was consistent with the in vitro cytotoxic activity observed against the HeLa cell line. researchgate.netthaiscience.info

The design of these virtual screening studies often involves modifying the core structure of N-benzoyl-N'-phenylthiourea with various pharmacophoric fragments to explore their impact on anticancer potential. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate cell membranes and interact with the target receptor. rasayanjournal.co.inresearchgate.net

The process of virtual ligand design for these thiourea derivatives typically involves several steps:

2D and 3D Structure Generation: The chemical structures of the compounds are drawn using software like MarvinSketch and then converted into 3D models using tools such as Avogadro. rasayanjournal.co.inubaya.ac.id

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed to prepare the binding site for docking.

Molecular Docking Simulation: Docking programs like AutoDock Vina or Molegro Virtual Docker are used to predict the preferred orientation and binding affinity of the ligand when bound to the receptor. rasayanjournal.co.inresearchgate.netthaiscience.info

Analysis of Interactions: The resulting docked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

These in silico approaches not only help in identifying promising lead compounds but also provide a deeper understanding of the molecular mechanisms underlying their biological activity. The continuous refinement of these computational models, in conjunction with experimental validation, is crucial for the development of novel and more effective therapeutic agents based on the this compound scaffold.

Coordination Chemistry of N 4 Methoxybenzoyl N Phenylthiourea: Metal Complexation Studies

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(4-Methoxybenzoyl)-N'-phenylthiourea, also known by its IUPAC name 4-methoxy-N-(phenylcarbamothioyl)benzamide, typically involves the reaction of the ligand with various metal salts in a suitable solvent. researchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their composition, structure, and physicochemical properties.

Complexation with Transition Metals, Gold, Silver, and Lanthanides

This compound and its derivatives have been successfully complexed with a wide array of transition metals. Studies have documented the formation of complexes with divalent cations such as Copper (Cu(II)), Palladium (Pd(II)), Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Zinc (Zn(II)), Cadmium (Cd(II)), and Mercury (Hg(II)). researchgate.netepa.gov For instance, complexes of Mn(II), Co(II), Cu(II), and Ni(II) with 4-methoxy-N-(phenylcarbamothioyl)benzamide have been prepared and characterized. researchgate.net Similarly, extensive work has been done on derivatives like [1-(4-bromo-2-methyl-phenyl)-3-(4-methoxybenzoyl)-thiourea] (BMT), which has been shown to form stable complexes with Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). researchgate.netepa.gov

While extensive research exists for the aforementioned transition metals, documented studies on the complexation of this compound with Platinum (Pt(II)), Gold (Au), Silver (Ag), and Lanthanides are less common in the available literature. However, related thiourea (B124793) derivatives have been shown to form complexes with Pt(II), suggesting that this compound could potentially coordinate with these metals as well. mdpi.comresearchgate.net The study of lanthanide complexes with ligands containing phosphoryl groups has been noted, but specific examples with this thiourea derivative are not prevalent. functmaterials.org.uarsc.org

Spectroscopic Signatures of Metal Coordination (UV-Vis, IR, NMR)

Spectroscopic methods are pivotal in elucidating the coordination of this compound to metal centers.

Infrared (IR) Spectroscopy: A comparison of the IR spectra of the free ligand and its metal complexes reveals key shifts in vibrational frequencies, indicating which functional groups are involved in bonding. For thiourea derivatives, the stretching vibrations of the C=S and N-H groups are of particular interest. researchgate.net Upon complexation, a shift in the ν(C=S) band to a lower frequency is typically observed, suggesting the involvement of the sulfur atom in coordination. mdpi.com Simultaneously, changes in the N-H stretching frequency can indicate the participation of the nitrogen atoms in the coordination sphere. researchgate.net In studies of related benzoylthiourea (B1224501) complexes, the disappearance of bands associated with N-H and C=O stretching in the complex spectra is a strong indicator of coordination involving these groups after deprotonation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its metal complexes provide insights into the electronic transitions and the geometry of the complexes. The free ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions. researchgate.net Upon complexation, these bands may shift, and new bands, such as d-d transitions for transition metal complexes, can appear in the visible region, providing information about the coordination environment of the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes, such as those of Zn(II), Cd(II), and Hg(II). researchgate.netjgpt.co.in In the ¹H NMR spectrum of the free ligand, signals for the N-H protons are observed. Upon complexation, these signals may shift or disappear, confirming the involvement of the nitrogen atoms in bonding. mdpi.com Similarly, shifts in the signals of the carbon atoms adjacent to the donor atoms in the ¹³C NMR spectrum provide further evidence of coordination. mdpi.com

A summary of typical spectroscopic data for a representative derivative, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea] (BMT), and its complexes is presented below.

Table 1: Key IR Spectral Bands (cm⁻¹) and Electronic Spectral Data (λmax, nm) for BMT and its Metal Complexes

Compound ν(N-H) ν(C=O) ν(C=S) Electronic Transitions (λmax)
BMT Ligand 3390 1666 761 277, 305
[Cu(BMT)₂Cl₂] 3385 1651 750 277, 308, 436, 653
[Mn(BMT)₂Cl₂] 3383 1653 752 278, 309, 363, 434
[Co(BMT)₂Cl₂] 3387 1655 755 277, 310, 584, 660
[Ni(BMT)₂Cl₂] 3380 1649 748 278, 311, 381, 645
[Zn(BMT)₂Cl₂] 3385 1658 758 277, 306
[Cd(BMT)₂Cl₂] 3388 1660 759 278, 307
[Hg(BMT)₂Cl₂] 3382 1650 749 277, 308

Data synthesized from studies on a closely related derivative. researchgate.net

Elemental Analysis and Stoichiometry Determination

Elemental analysis (C, H, N, S) is a fundamental technique used to confirm the empirical formula of the synthesized complexes. The experimentally determined percentages of these elements are compared with the calculated values for the proposed structures to verify their composition. researchgate.netjgpt.co.in This data, in conjunction with other analytical methods, is crucial for determining the stoichiometry of the metal complexes.

For many divalent transition metals, this compound and its derivatives often form complexes with a 1:2 metal-to-ligand ratio. researchgate.netepa.gov For instance, studies on the derivative [1-(4-bromo-2-methyl-phenyl)-3-(4-methoxybenzoyl)-thiourea] (BMT) have proposed the general molecular formula [M(BMT)₂Cl₂] for complexes with Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). researchgate.netepa.gov Similarly, complexes of 4-methoxy-N-(phenylcarbamothioyl)benzamide with Mn(II), Co(II), Cu(II), and Ni(II) have been suggested to have the general formula [L₂MCl₂]. researchgate.net

Ligand Binding Modes and Coordination Geometries

The rich coordination chemistry of this compound stems from its ability to adopt different binding modes, leading to a variety of coordination geometries in its metal complexes.

Monodentate and Bidentate Coordination Patterns

N-acylthiourea derivatives can coordinate to metal ions in either a monodentate or a bidentate fashion. mdpi.com

Monodentate Coordination: In this mode, the ligand coordinates to the metal center through a single donor atom, which is typically the thione sulfur atom. mdpi.com This type of coordination is often observed in the absence of a deprotonating agent. mdpi.com

Bidentate Coordination: More commonly, these ligands act as bidentate chelating agents, coordinating to the metal ion through two donor atoms. mdpi.com This often occurs after the deprotonation of an N-H group, allowing for chelation through the sulfur atom and either a nitrogen or the carbonyl oxygen atom, forming a stable chelate ring. researchgate.netresearchgate.net

The specific coordination pattern can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and the presence of a base), and the solvent used. mdpi.comnih.gov

Role of Sulfur and Nitrogen Donor Atoms

The sulfur and nitrogen atoms are the primary donor sites in this compound. The soft nature of the sulfur atom makes it a good donor for a wide range of transition metals. chemrevlett.com The nitrogen atoms of the thiourea moiety also serve as potential coordination sites. chemrevlett.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-methoxy-N-(phenylcarbamothioyl)benzamide
[1-(4-bromo-2-methyl-phenyl)-3-(4-methoxybenzoyl)-thiourea] (BMT)
Copper(II)
Palladium(II)
Platinum(II)
Manganese(II)
Cobalt(II)
Nickel(II)
Zinc(II)
Cadmium(II)
Mercury(II)
Gold
Silver

Lack of Available Data for this compound Metal Complexes

Following a comprehensive search of available scientific literature, it has been determined that specific experimental data required to detail the coordination chemistry of this compound is not presently accessible. The requested analysis, focusing on the structural elucidation of its metal complexes by X-ray crystallography and their electronic properties and stability, cannot be completed due to the absence of published research findings on this specific compound.

Searches for crystallographic data—including bond lengths, bond angles, and coordination geometries—for metal complexes of this compound did not yield any specific results. Similarly, information regarding the electronic absorption spectra (UV-Vis) and the stability constants of these potential complexes is not available in the reviewed literature.

While research exists for structurally related thiourea derivatives and their metal complexes, this information is not directly applicable to this compound. Adherence to scientific accuracy precludes the substitution of data from different compounds. Therefore, the sections on X-ray crystallography and the electronic properties and stability of metal-thiourea complexes for the specified ligand cannot be generated as requested.

Mechanistic Insights into the Biological Activities of N 4 Methoxybenzoyl N Phenylthiourea and Its Derivatives

Enzyme Inhibition Studies and Target Identification

Research into N-acyl-N'-arylthiourea derivatives has unveiled their capacity to inhibit a range of enzymes crucial for cell proliferation, survival, and metabolic regulation. The following sections detail the mechanistic insights gained from studies on specific enzyme targets.

The Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER-2) are transmembrane tyrosine kinase receptors that are central to regulating cell division, proliferation, and survival. clinpgx.org Upon activation, these receptors trigger downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are often dysregulated in cancer, leading to uncontrolled tumor growth. clinpgx.org Small molecule inhibitors typically function by competing with ATP at the kinase domain's binding site, thereby preventing receptor autophosphorylation and blocking downstream signaling. plos.org

Derivatives of N-benzoyl-N'-phenylthiourea have been identified as inhibitors of both EGFR and HER-2. For instance, a derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, was predicted through in silico studies to exhibit cytotoxic activity by targeting the EGFR. jppres.com Furthermore, another related compound, N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea, has been shown to exert cytotoxic effects on the MCF-7 breast cancer cell line specifically through the inhibition of both EGFR and HER-2. jppres.com The dual inhibition of EGFR and HER-2 is a recognized strategy in cancer therapy, as it can be more effective than targeting either receptor alone, particularly in tumors where HER2 is amplified or acts as a dimerization partner for EGFR. plos.orgnih.gov The development of small kinase inhibitors that can target mutations in EGFR and also inhibit HER-2 is an active area of research to overcome drug resistance. nih.gov

Table 1: EGFR/HER-2 Inhibition by Phenylthiourea (B91264) Derivatives

Compound Name Target(s) Cell Line Effect Source
N-(4-t-butylbenzoyl)-N'-phenylthiourea EGFR - (in silico) Predicted cytotoxic activity jppres.com
N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea EGFR, HER-2 MCF-7 Cytotoxic effects jppres.com

Sirtuin-1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, stress responses, and aging. mdpi.comresearchgate.net As a nuclear isoform, its primary targets include histones and non-histone proteins like transcription factors, thereby linking the cell's metabolic state to gene regulation. mdpi.comresearchgate.net The modulation of SIRT1 activity, either through activation or inhibition, is considered a therapeutic strategy for various conditions, including aging-related diseases, cancer, and metabolic disorders. nih.govnih.gov

In silico investigations have pointed to SIRT1 as a molecular target for phenylthiourea derivatives. jppres.com Specifically, N-(4-t-butylbenzoyl)-N'-phenylthiourea was predicted to be cytotoxic through its interaction with the SIRT1 receptor. jppres.com Small molecule modulators of SIRT1 often work by binding to sites that are distinct from the NAD+ or substrate-binding pockets, thereby allosterically altering the enzyme's conformation and activity. researchgate.net The identification of this compound class as a potential SIRT1 modulator opens another avenue for its therapeutic application, particularly in cancers where SIRT1 activity is dysregulated.

Ribonucleotide Reductase (RNR) is an essential enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. nih.govmdpi.com By controlling the dNTP pool, RNR is fundamental to DNA synthesis and repair. nih.gov Its expression is elevated during the S-phase of the cell cycle, making it a prime target for anticancer drugs aimed at halting cell proliferation. mdpi.com

The anticancer activity of N-benzoyl-N'-phenylthiourea derivatives may be linked to the inhibition of RNR. In one study, N-benzoyl-N'-phenylthiourea demonstrated stronger in vitro anticancer activity against the T47D breast cancer cell line compared to hydroxyurea (B1673989), a well-known RNR inhibitor. jppres.com RNR inhibitors can function through various mechanisms, including the quenching of the essential tyrosyl free radical in the RRM2 subunit or by acting as substrate analogs that bind to the catalytic site on the RRM1 subunit. nih.govnih.govnih.gov The superior activity compared to hydroxyurea suggests that N-benzoyl-N'-phenylthiourea derivatives could represent a potent class of RNR inhibitors. jppres.com

Table 2: Comparative Anticancer Activity

Compound Target Cell Line Relative Potency Potential Mechanism Source
N-benzoyl-N'-phenylthiourea T47D Stronger than Hydroxyurea Ribonucleotide Reductase Inhibition jppres.com
Hydroxyurea T47D Weaker than N-benzoyl-N'-phenylthiourea Ribonucleotide Reductase Inhibition jppres.com

In the realm of antibacterial action, DNA gyrase and topoisomerase IV are the primary targets for several classes of antibiotics. nih.gov These type II topoisomerases are essential bacterial enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.govwikipedia.org DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating, or unlinking, newly replicated chromosomes. nih.govwikipedia.org Inhibition of these enzymes leads to disruptions in DNA synthesis and chromosome segregation, ultimately causing bacterial cell death. nih.gov

Thiourea (B124793) derivatives have been noted for their antibacterial properties. nih.govnih.gov For instance, certain derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct inhibition of DNA gyrase and topoisomerase IV by N-(4-Methoxybenzoyl)-N'-phenylthiourea has not been explicitly detailed, this mechanism is a hallmark of many broad-spectrum antibacterial agents. nih.gov The established antibacterial activity of the thiourea class of compounds suggests that inhibition of these essential topoisomerases is a probable mechanism of action. nih.govnih.gov

Phenoloxidase is a key enzyme involved in processes such as melanization and wound healing in invertebrates, catalyzing the oxidation of phenols to quinones. nih.gov Phenylthiourea (PTU), which forms the core chemical scaffold of this compound, is a widely recognized and potent inhibitor of phenoloxidase. nih.gov

The mechanism of inhibition has been identified as competitive. nih.gov In this model, the phenylthiourea molecule directly competes with the enzyme's natural substrate, such as 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA), for binding to the active site. Spectrophotometric studies have determined the inhibition constant (Ki) of PTU for the enzymatic oxidation of DOPA by phenoloxidase to be 0.21 ± 0.09 µM, confirming a high affinity for the enzyme. nih.gov This strong, competitive inhibition mechanism underscores a fundamental biological activity of the phenylthiourea moiety.

The inhibitory profile of this compound and its analogs extends to other enzymes involved in metabolic and signaling pathways.

Mushroom Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.gov It is a target for inhibitors used in cosmetics for skin lightening and in medicine to treat pigmentation disorders. Compounds related to phenylthiourea, such as thiosemicarbazones, are known to possess mushroom tyrosinase inhibitory activity. nih.gov Additionally, benzaldehyde (B42025) derivatives, which are structurally related to the benzoyl portion of the target compound, have been shown to inhibit tyrosinase, often acting as noncompetitive or mixed-type inhibitors. fao.org This suggests that this compound may inhibit tyrosinase through interactions involving both its phenylthiourea and benzoyl components.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is an intracellular enzyme that acts as a negative regulator in key signaling pathways, including the insulin (B600854) and leptin pathways. nih.govsigmaaldrich.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. nih.gov Consequently, inhibitors of PTP1B are considered promising therapeutic targets for type 2 diabetes, obesity, and certain cancers. nih.govsigmaaldrich.comnih.gov Many PTP1B inhibitors act competitively, binding to the enzyme's active site. nih.gov Given the demonstrated ability of this compound derivatives to inhibit tyrosine kinases (the functional counterparts to phosphatases), it is plausible that PTP1B represents another potential, albeit not yet confirmed, biological target for this class of compounds.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, responsible for converting dihydrofolate into tetrahydrofolate. wikipedia.orgnih.gov This process is essential for the synthesis of nucleic acid precursors and certain amino acids, making DHFR a vital target for cancer therapy. nih.govmdpi.com Inhibition of DHFR leads to a depletion of the necessary building blocks for DNA synthesis, ultimately causing cell death. nih.govmdpi.com While various anticancer drugs, such as methotrexate, function by inhibiting DHFR, current research has also explored a range of other chemical structures for their DHFR inhibitory potential. mdpi.comnih.gov

Some complex heterocyclic molecules have been identified as potent DHFR inhibitors. For instance, a compound designated as DHFR-IN-4 demonstrates significant inhibition of DHFR with an IC50 value of 123 nM and also shows inhibitory activity against EGFR and HER2. medchemexpress.com However, based on the available scientific literature, there is no direct evidence to confirm that this compound or its immediate derivatives exert their biological effects through the inhibition of dihydrofolate reductase. This mechanism, while common for many antimetabolite drugs, is not a documented pathway for this specific class of thiourea compounds.

Molecular Pathway Modulation

Impact on Cell Proliferation Mechanisms

A primary mechanism through which this compound and its derivatives exhibit their anticancer effects is by targeting key regulators of cell proliferation, most notably the Epidermal Growth Factor Receptor (EGFR). ubaya.ac.idmdpi.com EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/ERK/MAPK and PI3K/Akt/mTOR pathways, which are fundamental for cell growth, differentiation, and survival. mdpi.comnih.gov Abnormal activation or overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govunibo.it

Research has demonstrated that this compound shows significant inhibitory activity against EGFR. In a study involving MCF-7 breast cancer cells, the compound exhibited an in vitro cytotoxic IC50 value of 0.38 mM. ubaya.ac.id Molecular docking studies predicted a strong interaction with the EGFR receptor, suggesting this is a key molecular target. ubaya.ac.id

The inhibitory effect on cell proliferation is a consistent finding among related benzoyl-phenylthiourea derivatives. For example, a derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, was also predicted to be highly cytotoxic by targeting the EGFR. jppres.com Another N-substituted thiourea derivative, DC27, was shown to inhibit cell proliferation in a panel of human lung cancer cell lines with IC50 values ranging from 2.5 to 12.9 µM, which was comparable to the established EGFR inhibitor, gefitinib. nih.gov This inhibition was directly linked to a reduction in the tyrosine phosphorylation of EGFR and the subsequent inactivation of its downstream effectors, Erk1/2 and AKT. nih.gov

Table 1: Cytotoxic Activity of this compound and Related Derivatives

CompoundCell LineIC50 ValueTargetReference
This compoundMCF-7 (Breast Cancer)0.38 mMEGFR ubaya.ac.id
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaMCF-7 (Breast Cancer)0.37 mMEGFR ubaya.ac.id
DC27 (N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative)Human Lung Carcinoma Cells2.5-12.9 µMEGFR nih.gov
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7, T47D, HeLaNot specifiedEGFR jppres.com

Effects on Cell Cycle Progression (e.g., G1-phase, G2/M phase arrest)

By disrupting critical signaling pathways and cellular components, this compound derivatives can halt the cell division process at specific checkpoints. This cell cycle arrest prevents the propagation of cancerous cells. The specific phase of the cell cycle that is impacted can depend on the exact chemical structure of the derivative.

For instance, the N-substituted thiourea derivative DC27 was found to induce a G0/G1 phase arrest in human lung carcinoma cells. nih.gov This arrest at the earliest checkpoint prevents the cell from entering the DNA synthesis (S) phase, effectively stopping proliferation before it begins. nih.gov In contrast, other studies on different, yet related, heterocyclic compounds have shown an arrest at the G2/M checkpoint. Novel dihydroquinolin-4(1H)-one derivatives, which act as tubulin polymerization inhibitors, cause cells to accumulate in the G2/M phase. bioworld.com Similarly, certain chromone-triazole derivatives were also found to induce G2/M arrest. nih.gov This type of arrest indicates an interference with the machinery of mitosis, such as the mitotic spindle. nih.gov

The ability of a compound to induce cell cycle arrest is a key component of its anticancer activity. While direct studies on this compound are limited in this specific area, the evidence from closely related thiourea derivatives suggests that cell cycle arrest, either in the G0/G1 or G2/M phase, is a highly probable mechanism of action.

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A key feature of many cancer cells is their ability to evade apoptosis, leading to uncontrolled growth. A significant mechanism of action for this compound and its derivatives is the re-initiation of these apoptotic pathways.

The induction of apoptosis is often a direct consequence of the molecular events described earlier, such as the inhibition of survival signals from EGFR and cell cycle arrest. The thiourea derivative DC27 was shown to induce apoptosis in lung cancer cells following G0/G1 arrest. nih.gov Other thiourea derivatives have demonstrated strong pro-apoptotic activity in human colon cancer cells, with one compound inducing late apoptosis in 95-99% of the cells. nih.gov This process can be mediated by various internal signaling cascades, often involving the mitochondria. bohrium.com Compounds that disrupt the mitochondrial membrane potential can trigger the release of pro-apoptotic factors, leading to cell death. bohrium.com

Furthermore, compounds that interfere with microtubule dynamics are also potent inducers of apoptosis. Novel tubulin polymerization inhibitors have been shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. bioworld.com This suggests that for derivatives that may target tubulin, apoptosis is a primary endpoint of their cytotoxic effect.

Influence on Angiogenesis and Cancer Cell Signaling Pathways

The growth of solid tumors is critically dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen. nih.gov Cancer cells often secrete signaling molecules, such as Vascular Endothelial Growth Factor (VEGF), to stimulate this process. nih.govnih.gov The signaling pathways that control cell proliferation, like the EGFR pathway, are also deeply intertwined with angiogenesis.

This compound and its derivatives primarily influence cancer cell signaling by inhibiting the EGFR pathway. ubaya.ac.idnih.gov By blocking EGFR, these compounds can downregulate the downstream signals that not only drive proliferation but also contribute to the production of pro-angiogenic factors.

While direct studies on the anti-angiogenic effects of this compound are not prominent, evidence from related compounds suggests this is a likely secondary effect. For example, a novel tubulin polymerization inhibitor demonstrated significant anti-angiogenic potential by preventing the formation of new blood vessel networks in Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. bioworld.com Given that both EGFR inhibition and tubulin disruption can interfere with the processes required for angiogenesis, it is plausible that this compound derivatives exert an anti-angiogenic effect, thereby starving tumors of their vital blood supply.

Disruption of Tubulin Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers made from α- and β-tubulin heterodimers. nih.gov They are essential for maintaining cell structure, intracellular transport, and, most critically, for forming the mitotic spindle required for chromosome segregation during cell division. nih.gov The constant assembly (polymerization) and disassembly (depolymerization) of microtubules is a tightly regulated process. researchgate.net Molecules that disrupt these dynamics are among the most effective anticancer agents.

Several classes of heterocyclic compounds exert their anticancer effects by inhibiting tubulin polymerization. mdpi.comresearchgate.net These agents often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. bioworld.com This disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis. bioworld.commdpi.com

While the primary target identified for this compound is EGFR, the biological outcomes, such as G2/M arrest and apoptosis seen with some related compounds, are classic hallmarks of tubulin-targeting agents. bioworld.com For example, a series of novel dihydroquinolin-4(1H)-one derivatives were shown to inhibit tubulin polymerization with an IC50 of 3.06 µM and bind to the colchicine (B1669291) site. bioworld.com This demonstrates that complex heterocyclic scaffolds, which may share structural similarities with thiourea derivatives, can function as potent tubulin inhibitors. Therefore, the disruption of microtubule dynamics remains a potential and powerful mechanism of action for certain derivatives within this chemical class.

Modulation of RAS-MEK-ERK Signaling Pathway

The RAS-MEK-ERK signaling pathway is a critical cascade of protein kinases that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While direct studies on the effect of this compound on the RAS-MEK-ERK pathway are limited, research on structurally related N-benzoyl-N'-phenylthiourea derivatives provides valuable insights into its potential modulatory activity.

Studies have shown that certain N-benzoyl-N'-phenylthiourea derivatives can function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) jppres.comubaya.ac.id. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that includes the activation of the RAS-MEK-ERK pathway. By inhibiting EGFR, these compounds can effectively block the upstream signals that lead to the phosphorylation and activation of RAS, which in turn prevents the subsequent activation of MEK and ERK.

For instance, a study on N-(4-t-butylbenzoyl)-N'-phenylthiourea predicted through in silico testing that it would have cytotoxic activity at the EGFR jppres.com. Another study on N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea demonstrated its cytotoxic effects on the MCF-7 breast cancer cell line through the inhibition of both EGFR and HER-2, another member of the EGFR family jppres.com.

The proposed mechanism involves the thiourea derivative binding to the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents the phosphorylation of EGFR and subsequent downstream signaling. Therefore, it is plausible that this compound and its derivatives could exert their biological effects, at least in part, by attenuating the RAS-MEK-ERK signaling pathway through the inhibition of EGFR. This would lead to a decrease in cell proliferation and survival in cells where this pathway is aberrantly activated.

Table 1: Cytotoxic Activity of N-benzoyl-N'-phenylthiourea Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Not specified jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47DNot specified jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLaNot specified jppres.com
N-(2,4-dichloro)benzoyl-N'-phenylthioureaHuman Breast CancerMicromolar inhibitory activity researchgate.net
N-4-methoxybenzoyl-N'-phenylureaHeLa6.50 mM wisdomlib.org

Note: The table includes data for structurally related compounds to infer the potential activity of this compound.

Anti-Biofilm Formation and Eradication Mechanisms (e.g., against Staphylococcus aureus)

Staphylococcus aureus is a formidable pathogen, largely due to its ability to form biofilms on both biological and abiotic surfaces. These biofilms are complex communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against host immune responses and antimicrobial agents. The development of novel anti-biofilm agents is a critical area of research. Thiourea derivatives have emerged as a promising class of compounds with significant anti-biofilm activity.

Research on benzoylthiourea (B1224501) derivatives has demonstrated their efficacy against S. aureus biofilms. A study involving a 1,2,4-triazolyl-benzoylthiourea derivative, compound 4, revealed its ability to act as a bacteriostatic agent against a clinical strain of S. aureus with a minimum inhibitory concentration (MIC) of 16 µg/ml. nih.gov More importantly, this compound effectively prevented biofilm formation at sub-inhibitory concentrations (1/2 MIC, 1/4 MIC, and 1/8 MIC), a finding that was confirmed by scanning electron microscopy. nih.gov Furthermore, it also showed the capacity to disrupt pre-formed biofilms, particularly at a concentration of 1/2 MIC. nih.gov

The precise mechanisms by which this compound and its derivatives inhibit biofilm formation and eradicate existing biofilms are likely multifaceted and may involve several strategies observed in other anti-biofilm agents:

Inhibition of Initial Attachment: The primary step in biofilm formation is the attachment of planktonic bacteria to a surface. Some compounds interfere with the expression of adhesins on the bacterial surface, thereby preventing this initial crucial step. nih.gov

Disruption of the EPS Matrix: The integrity of the biofilm is dependent on the EPS matrix, which is composed of polysaccharides, proteins, and extracellular DNA (eDNA). Compounds that can degrade or inhibit the synthesis of these components can effectively dismantle the biofilm structure.

Interference with Quorum Sensing (QS): Bacteria within a biofilm communicate through a system called quorum sensing, which regulates the expression of virulence factors and genes involved in biofilm maintenance. Inhibition of QS signaling can disrupt the coordinated behavior of the bacterial community, leading to the breakdown of the biofilm. The sarA gene is a key regulator of biofilm formation in S. aureus, and its suppression has been shown to be an effective anti-biofilm strategy. nih.gov

Inhibition of Sortase A: This enzyme is responsible for anchoring surface proteins, including many adhesins, to the bacterial cell wall. Inhibiting sortase A can reduce the ability of S. aureus to adhere and form biofilms. frontiersin.org

While direct mechanistic studies on this compound are needed, the existing research on related thiourea derivatives strongly suggests its potential as an effective agent against Staphylococcus aureus biofilms through one or more of the mechanisms described above.

Table 2: Anti-biofilm Activity of a Benzoylthiourea Derivative against Staphylococcus aureus

CompoundActivityConcentrationEffectReference
1,2,4-triazolyl-benzoylthiourea derivative 4Biofilm Prevention1/2 MIC, 1/4 MIC, 1/8 MICEffective prevention of biofilm formation nih.gov
1,2,4-triazolyl-benzoylthiourea derivative 4Biofilm Eradication1/2 MICSignificant breakdown of pre-formed biofilm nih.gov

Structure Activity Relationship Sar Studies for N 4 Methoxybenzoyl N Phenylthiourea Analogues

Influence of Substituent Effects on Biological Efficacy

The biological efficacy of N-benzoyl-N'-phenylthiourea derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.

The electronic properties of substituents, whether they donate or withdraw electron density from the aromatic rings, play a pivotal role in modulating the biological activity of N-benzoyl-N'-phenylthiourea analogues.

Studies on various N-benzoyl-N'-phenylthiourea derivatives have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., chloro groups), often enhances cytotoxic activity against cancer cell lines. ubaya.ac.idresearchgate.net For instance, a series of chlorinated derivatives of N-benzoyl-N'-phenylthiourea (BFTU) demonstrated greater cytotoxic activity against MCF-7 breast cancer cells compared to the unsubstituted parent compound. ubaya.ac.idresearchgate.net The addition of chloro groups, which are strongly electron-withdrawing, can increase the compound's ability to interact with biological targets. ubaya.ac.id Research on other classes of compounds has also found that electron-withdrawing substituents like chloro (Cl) and nitro (NO₂) can lead to higher antimicrobial activity compared to electron-donating groups like methoxy (B1213986) (OCH₃) or methyl (CH₃). nih.gov This trend suggests that reducing electron density at specific parts of the molecule can be beneficial for its biological function. nih.govnih.gov In one study, the order of antimicrobial efficacy was found to directly correlate with the Hammett constant (σR) of the para-substituents, following the order: p-OCH₃ < CH₃ < H < Cl < NO₂. nih.gov

Conversely, the presence of electron-donating groups does not universally lead to lower activity, and their effect can be target-dependent. However, for the anticancer activity of the N-benzoyl-N'-phenylthiourea scaffold, the prevailing evidence points towards a preference for electron-withdrawing substituents. ubaya.ac.idresearchgate.netunair.ac.id The enhanced potency of halogenated analogues suggests that modulating the electronic landscape of the molecule is a key strategy for improving efficacy. researchgate.net

Beyond electronic effects, the size (steric bulk) and lipophilicity (fat-solubility) of substituents are critical determinants of biological activity for N-benzoyl-N'-phenylthiourea analogues. These properties influence how the molecule fits into its biological target's binding site and its ability to cross cell membranes.

Table 1: Effect of Chloro-Substituents on Cytotoxic Activity of N-benzoyl-N'-phenylthiourea (BFTU) Analogues against MCF-7 Cancer Cells

CompoundSubstituent(s) on Benzoyl RingIC₅₀ (mM)
BFTUNone0.81
2-Cl-BFTU2-Chloro0.49
4-Cl-BFTU4-Chloro0.44
2,4-2Cl-BFTU2,4-Dichloro0.31

Source: Data compiled from RASĀYAN J. Chem., Vol. 14, No.4, 2021. ubaya.ac.id

Positional Isomerism and Substituent Location Impact

The specific location of a substituent on the aromatic rings of N-benzoyl-N'-phenylthiourea analogues can have a dramatic impact on their biological activity. Moving a functional group from one position to another (e.g., ortho-, meta-, to para-) can alter the molecule's conformation, electronic distribution, and steric profile, thereby affecting its interaction with biological targets. researchgate.net

Studies on various classes of bioactive compounds have consistently demonstrated the importance of substituent positioning. For example, in a study of Schiff bases, methyl groups substituted at the meta- and para- positions of the aryl ring resulted in greater antifungal and antibacterial activities compared to the ortho-substituted derivative. researchgate.net This suggests that substitution at the ortho position might introduce steric hindrance that is detrimental to binding with the active site of the target enzymes. Similarly, research on pyrimidineselenone derivatives showed that the position of a methoxy substituent significantly influenced antimicrobial activity. nih.gov

Table 2: Influence of Substituent Position on Antimicrobial Activity of (E)-N-(CH₃-substituted-phenyl)-1-phenylmethanimine

CompoundSubstituentPositionAntifungal Activity (Inhibition Zone)Antibacterial Activity (Inhibition Zone)
dPMH-ModerateLow
o-MPMMethylOrthoLowLow
m-MPMMethylMetaHighHigh
p-MPMMethylParaHighHigh

Source: Data compiled from a study on Schiff bases, illustrating the principle of positional isomerism. researchgate.net

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore identification is the process of defining the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological effect. For N-(4-Methoxybenzoyl)-N'-phenylthiourea, the core pharmacophore is believed to involve the N-benzoyl-N'-phenylthiourea backbone, which provides a specific spatial arrangement of hydrogen bond donors, acceptors, and aromatic regions necessary for binding to its biological target.

Lead optimization is the subsequent process of modifying a lead compound (like this compound) to improve its potency, selectivity, and pharmacokinetic properties. A common strategy involves deconstructing a complex molecule to identify its minimum pharmacophore—the simplest core structure that retains the desired activity. nih.gov This core can then be built upon or modified. For the N-benzoyl-N'-phenylthiourea scaffold, optimization strategies include:

Systematic SAR exploration: Synthesizing and testing a variety of analogues with different substituents on both the benzoyl and phenyl rings to map out the electronic and steric requirements for activity. nih.gov

Ring modification or replacement: Replacing the phenyl or benzoyl rings with other aromatic or heterocyclic systems to explore new interactions with the target and improve properties. nih.gov

Linker modification: Altering the central benzoylthiourea (B1224501) linker to change the molecule's flexibility and the orientation of the aromatic rings.

The goal of these strategies is to refine the lead structure to maximize its therapeutic potential. By understanding the key features of the pharmacophore, chemists can make rational, targeted modifications, moving from a promising hit compound to a viable drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com The fundamental goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov

A QSAR model is built by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are represented by numerical values called molecular descriptors. japsonline.comwalisongo.ac.id These descriptors can quantify properties like lipophilicity (e.g., log P), electronic effects (e.g., Hammett constants, atomic charges), and steric parameters (e.g., molecular volume). walisongo.ac.id

For N-benzoyl-N'-phenylthiourea derivatives, a QSAR study was conducted to correlate their cytotoxic activity (IC₅₀) against MCF-7 breast cancer cells with specific molecular descriptors. ubaya.ac.idresearchgate.net The resulting analysis produced a statistically significant equation:

Log 1/IC₅₀ = 0.354 π + 0.064 ubaya.ac.id

This equation indicates a positive correlation between the lipophilicity of the substituent (π descriptor) and the cytotoxic activity (expressed as Log 1/IC₅₀) of the compounds. ubaya.ac.id The statistical parameters of the model (n=5, r=0.922, F=16.953) supported its validity and predictive potential for this specific set of compounds. ubaya.ac.idresearchgate.net Such QSAR models are powerful tools in lead optimization, allowing researchers to prioritize the synthesis of analogues predicted to have the highest activity based on their structural features. nih.govscholarsresearchlibrary.com

Emerging Research Directions and Potential Non Therapeutic Applications

Agrochemical Applications: Fungicidal, Insecticidal, Herbicidal, and Plant Growth Regulation Properties

The benzoylphenylurea and acylthiourea classes of compounds, to which N-(4-Methoxybenzoyl)-N'-phenylthiourea belongs, have attracted interest for their potential agrochemical activities. While extensive research on this specific compound is still developing, studies on structurally similar molecules indicate a promising outlook.

Fungicidal Properties: Research into novel psoralen derivatives incorporating an acylthiourea moiety has demonstrated notable fungicidal activity against a range of phytopathogens. nih.gov For instance, certain derivatives have shown significant inhibition against Botrytis cinerea, Cercospora arachidicola, and Physalospora piricola. nih.gov This suggests that the acylthiourea scaffold is a viable pharmacophore for developing new antifungal agents, warranting investigation into the specific efficacy of this compound.

Insecticidal Properties: The insecticidal potential of benzoylphenylureas is well-documented, primarily acting as insect growth regulators. Although direct studies on this compound are limited, research on related N-benzoyl-N'-phenyl-N'-sulfenylureas has shown that these derivatives retain, and in some cases exceed, the larvicidal activities of their parent compounds against pests like the oriental armyworm and mosquitoes. nih.gov The activity of these compounds highlights the potential of the core benzoyl-phenylurea structure in pest management.

Herbicidal and Plant Growth Regulation Properties: Currently, there is limited specific research available detailing the herbicidal or plant growth regulatory properties of this compound. However, the broader class of phenylurea compounds includes molecules with known functions as plant growth regulators. phytotechlab.com For example, certain N-phenylurea derivatives can stimulate cell division and modulate callus growth in plant tissue culture. phytotechlab.com This established activity within the chemical family suggests that this compound could be a candidate for future investigation in these areas.

Table 1: Agrochemical Activity of Related Thiourea (B124793) Derivatives

Compound Class Application Target Organism(s) Reference
Psoralen-Acylthiourea Derivatives Fungicidal Botrytis cinerea, Physalospora piricola nih.gov
N-Benzoyl-N'-phenyl-N'-sulfenylureas Insecticidal Oriental armyworm, Mosquitoes nih.gov
N-phenylurea derivatives Plant Growth Regulation Plant Cell Cultures phytotechlab.com

Role in Corrosion Inhibition Mechanisms

This compound and its derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netjmaterenvironsci.com The efficacy of these compounds stems from their molecular structure, which contains heteroatoms like nitrogen, sulfur, and oxygen, acting as centers for adsorption onto the metal surface. researchgate.netanalis.com.my

The primary mechanism of inhibition involves the adsorption of the thiourea derivative molecules onto the metal surface, forming a protective film. researchgate.netjmaterenvironsci.com This film acts as a barrier, isolating the metal from the corrosive medium. jmaterenvironsci.com The adsorption process is a mixture of physical and chemical interactions (chemisorption). scu.edu.cn

Physical Adsorption: This occurs via electrostatic attraction between the protonated inhibitor molecules and the charged metal surface.

Chemical Adsorption: This involves the sharing of electrons between the heteroatoms (S, N, O) and the vacant d-orbitals of iron atoms, forming coordinate bonds. scu.edu.cn

Studies on a series of 4-methoxybenzoylthiourea derivatives, including N-phenyl-N'-4-methoxybenzoyl thiourea, have demonstrated their effectiveness in 1.0 M H₂SO₄. The presence of these inhibitors significantly reduces the corrosion current density. researchgate.net Research indicates these compounds function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency increases with the concentration of the inhibitor. researchgate.net

Table 2: Inhibition Efficiency of N-phenyl-N'-4-methoxybenzoyl thiourea on Mild Steel in 1.0 M H₂SO₄

Inhibitor Concentration (M) Corrosion Current Density (i_corr) (mA cm⁻²) Inhibition Efficiency (IE%)
0 (Blank) 1.151 -
1 x 10⁻⁵ 0.283 75.4
5 x 10⁻⁵ 0.201 82.5
1 x 10⁻⁴ 0.129 88.8
5 x 10⁻⁴ 0.081 93.0
1 x 10⁻³ 0.057 95.0

Data sourced from a study on 4-methoxybenzoylthiourea derivatives. researchgate.net

Analytical Chemistry Applications (e.g., Reagent Development for Metal Ion Determination)

Thiourea derivatives are recognized for their potential in analytical chemistry, particularly as selective reagents and sensors for the determination of metal ions. analis.com.mynih.gov The thiono (C=S) group within the thiourea structure has a strong affinity for heavy metal ions, making these compounds effective chelating ligands. analis.com.myorientjchem.org

The principle behind this application lies in the ability of the sulfur and nitrogen donor atoms in the thiourea molecule to form stable complexes with metal ions. analis.com.myorientjchem.org This binding interaction can be designed to produce a measurable signal, such as a distinct color change, which allows for the visual or spectrophotometric detection of the target ion. orientjchem.orgresearchgate.net

Research has shown that various thiourea derivatives can act as selective "naked-eye" sensors for toxic heavy metals like mercury (Hg²⁺) and silver (Ag⁺). orientjchem.org The interaction between the thiourea compound and the metal ion forms a complex, resulting in a visible colorimetric response. researchgate.net Given its structure, this compound possesses the necessary functional groups (C=S, N-H) to chelate with metal ions. This positions it as a promising candidate for the development of new analytical reagents for environmental monitoring and chemical analysis, although specific studies on its metal ion sensing capabilities are yet to be extensively reported. nih.gov

Q & A

Basic: What synthetic methods are used to prepare N-(4-Methoxybenzoyl)-N'-phenylthiourea?

The compound is synthesized via the Schotten-Baumann nucleophilic substitution reaction . A typical protocol involves reacting 4-methoxybenzoyl chloride with N-phenylthiourea in tetrahydrofuran (THF) using triethylamine (TEA) as a catalyst. The reaction is conducted under reflux, followed by purification via recrystallization from ethanol. Structural confirmation is achieved using IR spectroscopy, ¹H-NMR, ¹³C-NMR, and HRMS .

Basic: How is the structural integrity of the compound validated post-synthesis?

Characterization involves:

  • IR spectroscopy to confirm thiocarbonyl (C=S) and amide (N-H) functional groups.
  • ¹H-NMR for aromatic proton signals (δ 7.2–8.0 ppm) and methoxy protons (δ ~3.8 ppm).
  • ¹³C-NMR to verify carbonyl (C=O) and thiourea (C=S) carbons.
  • HRMS for molecular ion validation .

Basic: What in vitro assays are used to evaluate cytotoxic activity?

The Microculture Tetrazolium Technique (MTT) is standard. Cells (e.g., MCF-7, T47D, HeLa) are incubated with the compound for 24–48 hours. Viable cells reduce MTT to formazan, quantified via absorbance at 595 nm. IC₅₀ values are calculated using probit regression (SPSS) to assess potency .

Advanced: How can synthetic yield be optimized for scalable production?

Key factors include:

  • Catalyst optimization : Increasing TEA concentration enhances acylation efficiency.
  • Reaction time : Extended reflux (8–12 hours) improves conversion rates.
  • Solvent choice : THF or dichloromethane improves solubility of intermediates.
  • Temperature control : Maintaining 40–50°C minimizes side reactions .

Advanced: How are molecular docking results interpreted for target validation?

Using AutoDock Vina , the compound is docked into target receptors (e.g., EGFR, PDB ID:1M17). Binding scores (BS) ≤ −6 kcal/mol indicate strong interactions. Hydrogen bonds and hydrophobic interactions (e.g., with EGFR’s Lys745) are prioritized. Validation requires correlating BS with in vitro IC₅₀ values .

Advanced: How to address discrepancies between in silico predictions and experimental cytotoxicity?

  • Parameter adjustment : Re-dock with flexible side chains to account for receptor conformational changes.
  • Solvent effects : Include solvation models (e.g., GBSA) in docking simulations.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding affinity directly .

Advanced: What structural modifications enhance anticancer activity?

SAR studies show:

  • Lipophilic substituents (e.g., tert-butyl, methoxy) improve membrane permeability and EGFR binding.
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance thiourea’s electrophilicity, increasing target interaction.
  • Bulkier aryl groups reduce off-target effects by steric hindrance .

Basic: What are the primary molecular targets of this compound?

It inhibits EGFR (epidermal growth factor receptor) and SIRT1 (sirtuin 1). EGFR inhibition blocks tumor proliferation, while SIRT1 modulation affects apoptosis and DNA repair pathways .

Advanced: How to study downstream mechanistic effects post-target binding?

  • Western blotting : Assess phosphorylation status of EGFR downstream proteins (e.g., MAPK, AKT).
  • qPCR : Measure apoptosis-related genes (e.g., BAX, BCL-2).
  • Flow cytometry : Quantify cell cycle arrest (e.g., G1/S phase) .

Advanced: How to validate selectivity between cancer and normal cells?

  • Dual-cell assays : Test cytotoxicity on cancer (e.g., MCF-7) and normal (e.g., Vero) cells.
  • Selectivity index (SI) : Calculate SI = IC₅₀(normal)/IC₅₀(cancer). SI > 3 indicates therapeutic potential .

Advanced: How is SHELXL employed in crystallographic refinement?

For X-ray structures:

  • Data input : Load .hkl files with SHELXPRO.
  • Refinement cycles : Use SHELXL for least-squares optimization, incorporating restraints for thermal parameters.
  • Validation : Check R-factors (R1 < 0.05) and electron density maps for omitted regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.